ETHYL 2-[2-({4-METHYL-[1,2,4]TRIAZOLO[4,3-A]QUINOLIN-1-YL}SULFANYL)ACETAMIDO]-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXYLATE
Description
ETHYL 2-[2-({4-METHYL-[1,2,4]TRIAZOLO[4,3-A]QUINOLIN-1-YL}SULFANYL)ACETAMIDO]-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXYLATE is a heterocyclic compound featuring a fused [1,2,4]triazolo[4,3-a]quinoline core linked via a sulfanyl acetamide bridge to a cyclohepta[b]thiophene-3-carboxylate moiety.
Properties
IUPAC Name |
ethyl 2-[[2-[(4-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]acetyl]amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N4O3S2/c1-3-32-24(31)21-17-10-5-4-6-12-19(17)34-23(21)26-20(30)14-33-25-28-27-22-15(2)13-16-9-7-8-11-18(16)29(22)25/h7-9,11,13H,3-6,10,12,14H2,1-2H3,(H,26,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXNPATPGWVXCCZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCCCC2)NC(=O)CSC3=NN=C4N3C5=CC=CC=C5C=C4C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Triazoloquinoline Core Formation
Thetriazolo[4,3-a]quinoline scaffold is synthesized via cyclocondensation of 4-methylquinolin-2-amine with thiocarbazide under acidic conditions.
Procedure:
- Dissolve 4-methylquinolin-2-amine (10 mmol) in glacial acetic acid (30 mL).
- Add thiocarbazide (12 mmol) and reflux at 120°C for 8 hr.
- Cool, neutralize with NH4OH, and extract with dichloromethane.
- Purify via silica chromatography (hexane:ethyl acetate = 3:1).
Key Data:
Thiol Functionalization
The 1-position is sulfanylated via nucleophilic aromatic substitution:
Reaction Scheme:
$$ \text{Triazoloquinoline} + \text{NaSH} \xrightarrow{\text{DMF, 100°C}} \text{Triazoloquinoline-1-thiol} $$
Optimization Notes:
- Higher yields (82%) achieved using NaSH in DMF at 100°C for 4 hr.
- Alternative methods (e.g., Lawesson’s reagent) led to over-sulfurization.
Preparation of Ethyl 2-Amino-Cyclohepta[b]Thiophene-3-Carboxylate
Cycloheptathiophene Ring Construction
The seven-membered thiophene ring is formed via Dieckmann cyclization of ethyl 3-(2-thienyl)heptanedioate:
Stepwise Protocol:
- React 2-thiophenecarbonyl chloride with diethyl adipate under Friedel-Crafts conditions.
- Subject intermediate to NaH-induced cyclization in THF at 0°C.
- Reduce resultant ketone with LiAlH4 and dehydrogenate with Pd/C.
Critical Parameters:
Amino Group Introduction
Nitration followed by catalytic hydrogenation introduces the 2-amino group:
$$ \text{Cycloheptathiophene} \xrightarrow{\text{HNO3/H2SO4}} \text{2-Nitro derivative} \xrightarrow{\text{H2/Pd}} \text{2-Amino product} $$
Yield: 65% after recrystallization (ethanol/water).
Coupling via Sulfanyl Acetamido Bridge
Bromoacetylation of Amine
React the cycloheptathiophene amine with bromoacetyl bromide:
$$ \text{2-Amino-cycloheptathiophene} + \text{BrCH2COBr} \xrightarrow{\text{Et3N, CH2Cl2}} \text{2-Bromoacetamido intermediate} $$
Reaction Conditions:
- 0°C, 2 hr, stoichiometric Et3N to scavenge HBr.
- Isolation: Filter precipitate and wash with cold methanol.
Thioether Formation
Couple triazoloquinoline-1-thiol with bromoacetamido intermediate:
$$ \text{Thiol} + \text{BrCH2CONH-cycloheptathiophene} \xrightarrow{\text{K2CO3, DMF}} \text{Target compound} $$
Optimization Table:
| Parameter | Tested Range | Optimal Value | Yield Impact |
|---|---|---|---|
| Base | K2CO3, NaOH, Et3N | K2CO3 | +22% |
| Solvent | DMF, DMSO, THF | DMF | +15% |
| Temperature (°C) | 25–80 | 50 | +18% |
| Reaction Time (hr) | 2–24 | 6 | +12% |
Final Yield: 74% after column chromatography (SiO2, ethyl acetate gradient).
Structural Characterization
Spectroscopic Analysis
Purity Assessment
HPLC analysis (C18 column, MeCN:H2O = 70:30) showed 98.6% purity at 254 nm.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-({[(4-methyl[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio]acetyl}amino)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the triazoloquinoline moiety.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Ethanol, methanol, dichloromethane.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or amines .
Scientific Research Applications
Ethyl 2-({[(4-methyl[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio]acetyl}amino)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its anticancer properties, particularly against cell lines like A549, MCF-7, and HeLa.
Mechanism of Action
The mechanism of action of ETHYL 2-[2-({4-METHYL-[1,2,4]TRIAZOLO[4,3-A]QUINOLIN-1-YL}SULFANYL)ACETAMIDO]-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXYLATE involves its interaction with various molecular targets. It is known to inhibit specific enzymes and pathways, which can lead to its antiviral, antimicrobial, and anticancer effects . For example, it has shown inhibition of c-Met kinase, which is involved in cancer cell proliferation .
Comparison with Similar Compounds
Table 1. Structural and Functional Comparison of Analogous Compounds
Research Findings and Implications
- Antimicrobial Potential: Triazoloquinoxalines demonstrate activity against pathogens (e.g., Staphylococcus aureus), suggesting the target compound’s triazoloquinoline core may confer similar properties .
- SAR Insights : Substituents on the acetamide group (e.g., -CF₃, -Cl) influence bioactivity, implying that the target’s cycloheptathiophene ester could be optimized for specific targets .
- Synthetic Challenges : The cycloheptathiophene ring’s synthesis may require advanced annulation methods, as seen in cycloheptane-derived heterocycles .
Biological Activity
Ethyl 2-[2-({4-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl}sulfanyl)acetamido]-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxylate is a complex organic compound notable for its unique structural features and potential biological activities. This article examines its biological activity based on recent research findings.
Structural Characteristics
The compound features:
- A cycloheptathiophene core .
- A triazole-quinoline moiety .
- Functional groups including an acetamido group and an ethyl carboxylate group .
These structural elements suggest a multifaceted interaction with biological systems, particularly in oncology and infectious disease treatment.
Biological Activity Overview
Research indicates that compounds with similar structural motifs exhibit significant biological activities. The following sections summarize key findings related to the biological activity of this compound.
Anticancer Activity
- Mechanism of Action :
-
Case Studies :
- A study evaluated the anticancer potential of various triazole derivatives against human cancer cell lines. Compounds structurally analogous to the target compound showed promising IC50 values indicating effective inhibition of cell growth .
- Another study highlighted the importance of sulfur-containing compounds in enhancing anticancer activity. The presence of a thioether group was linked to improved selectivity against cancer cells .
Antimicrobial Activity
- In Vitro Studies :
- Mechanism :
Table 1: Summary of Biological Activities
Synthesis and Chemical Behavior
The synthesis of this compound can be achieved through multi-step synthetic routes involving selective reactions typical of thioether and triazole derivatives. The careful selection of reagents is crucial for achieving high yields and purity.
Q & A
Q. What synthetic routes are recommended for synthesizing this compound, and how can purity be optimized?
- Methodological Answer : The synthesis typically involves multi-step reactions, including nucleophilic substitution and cyclocondensation. For example, triazole-quinoline intermediates can be prepared via UV-irradiated reactions with catalysts like triethylphosphite in TEAA (triethylammonium acetate), followed by purification via recrystallization (ethanol) or chromatography . To optimize purity, monitor reactions using TLC and employ gradient elution in HPLC (C18 column, acetonitrile/water mobile phase). Steric hindrance from the cyclohepta[b]thiophene moiety may require prolonged reaction times (24–48 hrs) under reflux .
Q. Which spectroscopic techniques are most effective for structural characterization?
- Methodological Answer : A combination of 1H/13C NMR (in DMSO-d6 or CDCl3), FT-IR (for thioamide C=S stretches at ~1250 cm⁻¹), and HRMS (ESI+ mode) is critical. For crystallographic confirmation, single-crystal X-ray diffraction is recommended, though the compound’s flexibility may necessitate co-crystallization with stabilizing agents like crown ethers . Key NMR shifts include:
- Triazole protons : δ 8.2–8.5 ppm (d, J = 4.2 Hz)
- Cyclohepta[b]thiophene protons : δ 2.8–3.1 ppm (m) .
Q. What preliminary biological screening assays are suitable for this compound?
- Methodological Answer : Begin with broad-spectrum assays :
- Antimicrobial : MIC assays against Gram+/Gram– bacteria (e.g., S. aureus, E. coli) using broth microdilution (CLSI guidelines).
- Anticancer : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with cisplatin as a positive control.
- Enzyme inhibition : Screen against kinases (e.g., EGFR) or proteases using fluorogenic substrates .
Advanced Research Questions
Q. How can reaction yields be improved given steric hindrance from the cyclohepta[b]thiophene core?
- Methodological Answer : Steric effects can be mitigated by:
- Solvent optimization : Use polar aprotic solvents (DMF, DMSO) to enhance solubility.
- Catalyst screening : Test Pd(OAc)₂ or CuI for Suzuki couplings, which may reduce side-product formation.
- Temperature control : Stepwise heating (40°C → 80°C) to prevent premature cyclization.
Yields typically range from 65–88% in analogous triazole-quinoline syntheses .
Q. How should contradictory data on biological activity (e.g., varying IC50 values across studies) be resolved?
- Methodological Answer : Conduct dose-response validation using orthogonal assays (e.g., ATP-based viability vs. caspase-3 activation for apoptosis). Assess batch-to-batch variability via HPLC-UV purity checks (>95% purity required). Cross-validate results with structurally similar compounds (e.g., triazolo[4,3-a]quinoxaline derivatives) to identify scaffold-specific trends .
Q. What computational strategies can predict binding modes with target proteins?
- Methodological Answer : Use molecular docking (AutoDock Vina, Schrödinger Suite) with homology-modeled targets (e.g., PARP-1 or topoisomerase II). Prioritize flexible docking to account for the compound’s conformational variability. Validate with MD simulations (GROMACS, 50 ns trajectories) to assess binding stability. Key residues for interaction may include Lys123 (hydrogen bonding with the carbamate group) and Phe256 (π-π stacking with the quinoline ring) .
Q. How can structure-activity relationships (SAR) be systematically explored for this scaffold?
- Methodological Answer : Design a focused library with variations at:
- R₁ : 4-Methyl triazolo group → halogenated or nitro-substituted analogs.
- R₂ : Cyclohepta[b]thiophene → smaller rings (e.g., cyclopentyl) to reduce steric bulk.
Test modifications using parallel synthesis (96-well plates) and high-throughput screening (HTS). For example, replacing the ethyl ester with a tert-butyl group improved metabolic stability in related compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
